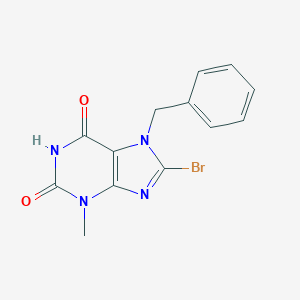

7-Benzyl-8-bromo-3-methylxanthine

概要

説明

7-Benzyl-8-bromo-3-methylxanthine: is a synthetic xanthine derivative Xanthines are a class of compounds known for their stimulant effects, commonly found in substances like caffeine and theobromine

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-8-bromo-3-methylxanthine typically involves the bromination of 3-methylxanthine followed by benzylation. The process can be summarized as follows:

Bromination: 3-methylxanthine is treated with bromine in an aqueous solution, typically at elevated temperatures, to introduce the bromine atom at the 8-position.

Benzylation: The brominated intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzyl group at the 7-position.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

化学反応の分析

Types of Reactions: 7-Benzyl-8-bromo-3-methylxanthine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The xanthine core can be oxidized or reduced, although these reactions are less common for this specific derivative.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a catalyst or under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.

Reduction: Reducing agents like lithium aluminum hydride can be employed, but these reactions are typically more challenging due to the stability of the xanthine core.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation and Reduction Products: These reactions can lead to changes in the oxidation state of the xanthine core, potentially forming new derivatives with different biological activities.

科学的研究の応用

Pharmacological Research

1.1 Adenosine Receptor Modulation

7-Benzyl-8-bromo-3-methylxanthine has been studied for its ability to modulate adenosine receptors, which play a crucial role in various physiological processes. Research indicates that this compound acts as an antagonist at the A1 and A2A adenosine receptor subtypes, making it a valuable tool in studying the effects of adenosine signaling in different biological contexts .

1.2 Development of DPP-4 Inhibitors

This compound is also investigated as a synthetic intermediate for developing Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are significant in treating type 2 diabetes. DPP-4 inhibitors enhance incretin levels, leading to improved insulin secretion and reduced blood glucose levels . The synthesis of derivatives based on this compound has shown promising results in enhancing the potency and selectivity of these inhibitors.

Cancer Research

2.1 Tyrosine Kinase Inhibition

Research has highlighted the potential of this compound as a tyrosine kinase inhibitor. Tyrosine kinases are critical in cancer cell proliferation and survival. Studies demonstrate that derivatives of this compound can selectively inhibit specific tyrosine kinases, thereby inducing apoptosis in cancer cells . This application opens avenues for developing targeted cancer therapies.

Neuropharmacology

3.1 Treatment of Neurodegenerative Diseases

The compound's role in neuropharmacology is under investigation, particularly concerning its ability to cross the blood-brain barrier and influence neuroprotective pathways. Its derivatives have been linked to potential treatments for neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that yield various derivatives with enhanced biological activities. For instance, modifications at different positions on the xanthine scaffold can lead to compounds with improved receptor binding affinities or altered pharmacokinetic profiles .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

作用機序

The mechanism of action of 7-Benzyl-8-bromo-3-methylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, xanthine derivatives are known to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent physiological effects.

類似化合物との比較

Caffeine: A well-known xanthine derivative with stimulant effects.

Theobromine: Another xanthine derivative found in cocoa, with milder stimulant effects compared to caffeine.

Theophylline: Used in the treatment of respiratory diseases due to its bronchodilator properties.

Uniqueness: 7-Benzyl-8-bromo-3-methylxanthine is unique due to its specific substitutions at the 7, 8, and 3 positions. These modifications can confer different biological activities and pharmacological properties compared to other xanthine derivatives. Its potential as a building block for more complex molecules also sets it apart from simpler xanthines like caffeine and theobromine.

生物活性

7-Benzyl-8-bromo-3-methylxanthine (7-BBrMX) is a xanthine derivative that has garnered attention for its potential therapeutic applications, particularly due to its interaction with phosphodiesterase 9A (PDE9A). This compound plays a significant role in modulating cellular signaling pathways, particularly those involving cyclic guanosine monophosphate (cGMP).

Target Enzyme: Phosphodiesterase 9A (PDE9A)

7-BBrMX primarily targets PDE9A, an enzyme responsible for the degradation of cGMP. By inhibiting this enzyme, 7-BBrMX prevents the breakdown of cGMP, leading to increased intracellular levels of this second messenger. The elevation of cGMP activates protein kinase G (PKG), which in turn phosphorylates various target proteins, influencing multiple cellular processes such as:

- Cell proliferation

- Ion channel conductance

- Smooth muscle contraction and relaxation

This mechanism highlights the compound's potential in therapeutic contexts where modulation of cGMP signaling is beneficial, such as cardiovascular diseases and neurodegenerative disorders.

Biochemical Pathways Affected

The inhibition of PDE9A by 7-BBrMX enhances cGMP-dependent signaling pathways. The resultant increase in cGMP levels can lead to:

- Vasodilation : Enhanced relaxation of vascular smooth muscle.

- Neuroprotection : Potential protective effects against neuronal damage through modulation of signaling pathways involved in apoptosis.

- Cognitive Enhancement : Possible implications for improving cognitive function through modulation of neurotransmitter systems influenced by cGMP.

Research Findings and Case Studies

Several studies have explored the biological effects and potential therapeutic applications of 7-BBrMX:

- Cardiovascular Research : In a study examining the effects of PDE9A inhibitors on heart function, 7-BBrMX demonstrated significant improvements in cardiac contractility and relaxation, suggesting its potential use in heart failure management.

- Neuropharmacology : Research indicated that 7-BBrMX could enhance memory retention in animal models by modulating cGMP levels within the hippocampus, a brain region critical for learning and memory .

- Anti-inflammatory Effects : Another study found that 7-BBrMX exhibited anti-inflammatory properties by reducing cytokine production in activated macrophages, indicating its potential role in treating inflammatory diseases .

The synthesis of this compound has been well-documented. It involves the reaction of xanthine derivatives with various substituents under controlled conditions to yield compounds with specific biological activities. The physical-chemical properties have been characterized using methods such as NMR spectroscopy and elemental analysis, confirming the compound's structure and purity .

Applications in Medicine and Industry

The unique properties of 7-BBrMX make it a valuable compound not only in research but also in potential clinical applications:

- Drug Development : Its ability to selectively inhibit PDE9A positions it as a candidate for developing drugs targeting cognitive decline and cardiovascular diseases.

- Biochemical Assays : In laboratory settings, it serves as a tool for studying xanthine derivatives' effects on various biological pathways.

特性

IUPAC Name |

7-benzyl-8-bromo-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN4O2/c1-17-10-9(11(19)16-13(17)20)18(12(14)15-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIWIEFIJQKWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356889 | |

| Record name | 7-benzyl-8-bromo-3-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204368 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

93703-26-5 | |

| Record name | 8-Bromo-3,7-dihydro-3-methyl-7-(phenylmethyl)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93703-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-benzyl-8-bromo-3-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。